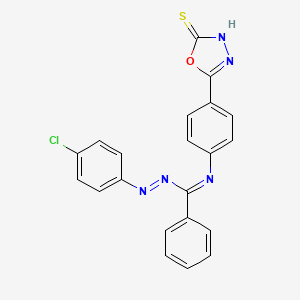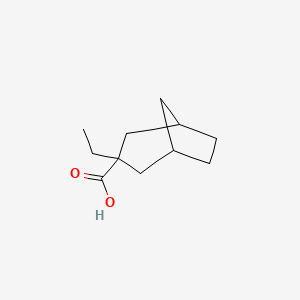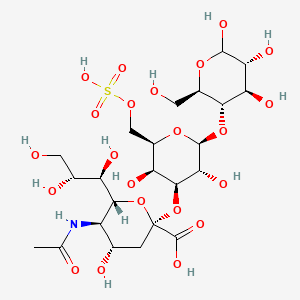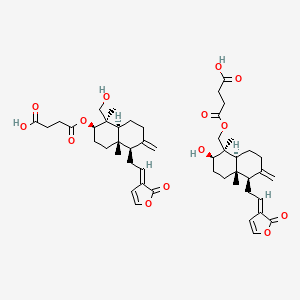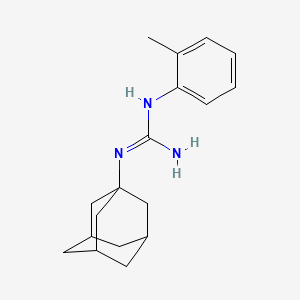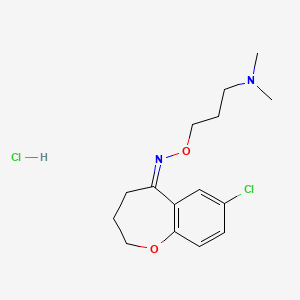
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride is a synthetic organic compound It is characterized by the presence of a benzoxepin ring system, a chloro substituent, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride typically involves multiple steps:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Oxime Formation: Reaction of the ketone with hydroxylamine hydrochloride under acidic or basic conditions.
Attachment of the Dimethylamino Propyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions could convert the oxime group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxepin derivatives.
Applications De Recherche Scientifique
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation of its pharmacological properties for therapeutic uses.
Industry: Use in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzoxepin-5(2H)-one derivatives: Compounds with similar benzoxepin ring structures.
Chloro-substituted oximes: Compounds with similar functional groups.
Uniqueness
The uniqueness of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
55579-98-1 |
|---|---|
Formule moléculaire |
C15H22Cl2N2O2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
3-[(Z)-(7-chloro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)amino]oxy-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-18(2)8-4-10-20-17-14-5-3-9-19-15-7-6-12(16)11-13(14)15;/h6-7,11H,3-5,8-10H2,1-2H3;1H/b17-14-; |
Clé InChI |
DLIZDJYXVJTGCC-SBBUSYCLSA-N |
SMILES isomérique |
CN(C)CCCO/N=C\1/CCCOC2=C1C=C(C=C2)Cl.Cl |
SMILES canonique |
CN(C)CCCON=C1CCCOC2=C1C=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


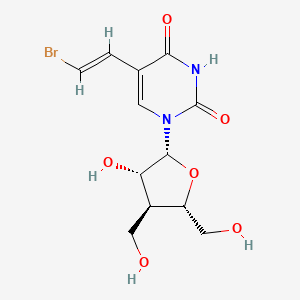
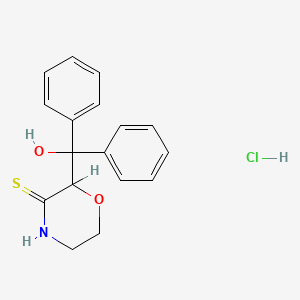
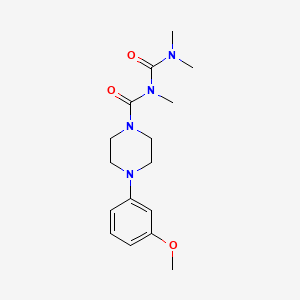

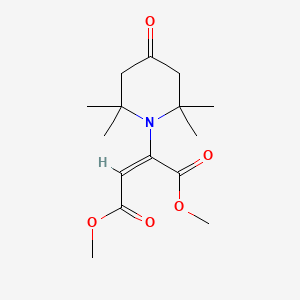
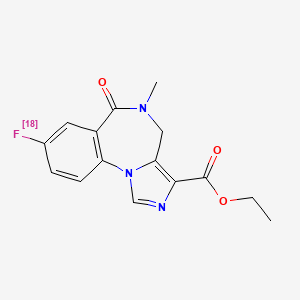


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
